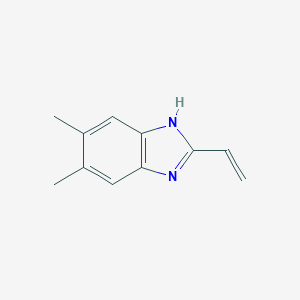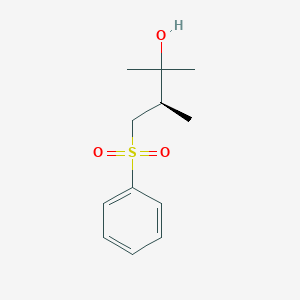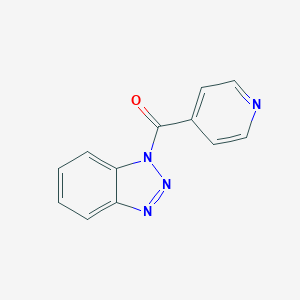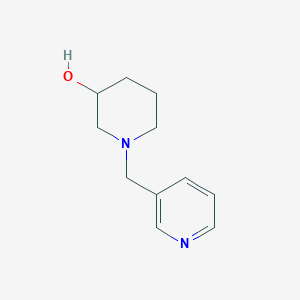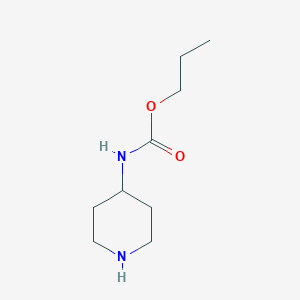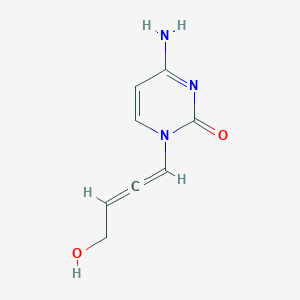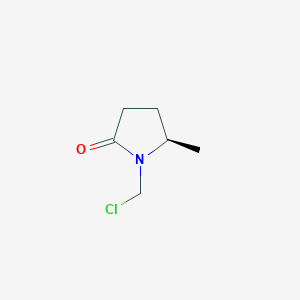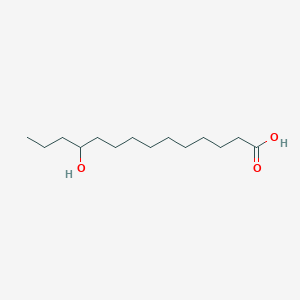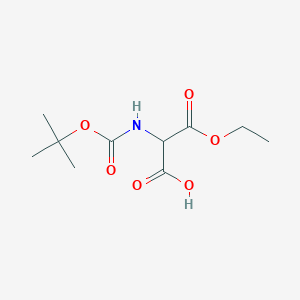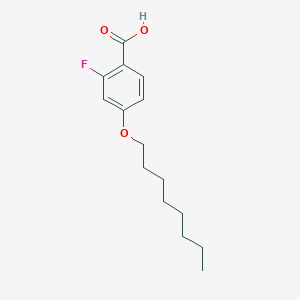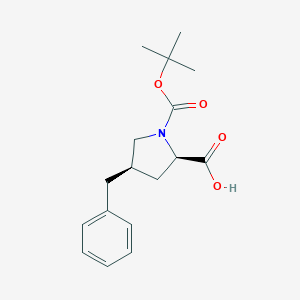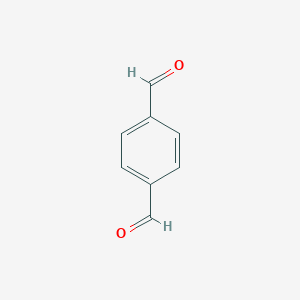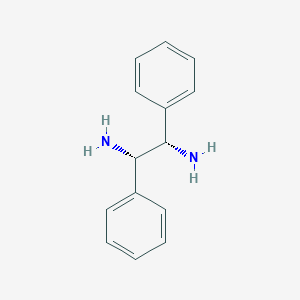
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), also known as TETEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETEN is a nitroalkene derivative of pyridine, and its unique structure makes it an attractive molecule for research in the fields of pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell proliferation, and cell migration. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI). One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in vivo. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), which could lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, further research is needed to explore the potential applications of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with various reagents. One of the most commonly used methods for the synthesis of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by nitration, reduction, and dehydration.
Applications De Recherche Scientifique
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
149049-87-6 |
|---|---|
Nom du produit |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
Formule moléculaire |
C8H15N3O3 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
GBIQIEPKEKXDHE-PHDIDXHHSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C |
SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
SMILES canonique |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
Synonymes |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



